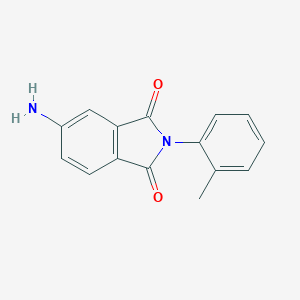
5-Amino-2-(2-methylphenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(2-methylphenyl)isoindole-1,3-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. Phthalimides are known for their diverse biological and pharmaceutical applications, making them significant in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2-methylaniline under acidic conditions, followed by cyclization to form the isoindole-1,3-dione structure .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Solventless conditions and green chemistry principles are increasingly being adopted. For instance, a solventless reaction involving simple heating has been reported to produce isoindoline-1,3-dione derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-(2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
5-Amino-2-(2-methylphenyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancers.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, its inhibition of β-amyloid protein aggregation indicates a potential role in treating Alzheimer’s disease .
Comparación Con Compuestos Similares
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione:
5-Amino-2-(1-phenylethyl)isoindoline-1,3-dione: Another derivative with similar structural features.
Uniqueness: 5-Amino-2-(2-methylphenyl)isoindole-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse reactivity make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27g/mol |
Nombre IUPAC |
5-amino-2-(2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O2/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16)8-12(11)15(17)19/h2-8H,16H2,1H3 |
Clave InChI |
NBMQITYBJDTYRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















